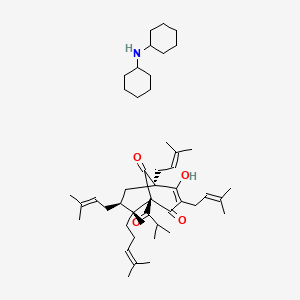

Hyperforin dicyclohexylammonium salt

描述

Hyperforin dicyclohexylammonium salt (Hyperforin DCHA) is a stable salt form of hyperforin, which is the primary active constituent responsible for the antidepressant and anxiolytic properties of St. John’s Wort extracts John’s Wort . This compound has gained significant attention due to its potential therapeutic applications, including its antidepressant, anti-inflammatory, and anticancer properties .

作用机制

生化分析

Biochemical Properties

Hyperforin DCHA is an activator of the transient receptor canonical 6 (TRPC6) channels . It modulates calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels . It also inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . Furthermore, it can inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase activating protein, and sirtuins .

Cellular Effects

Hyperforin DCHA has been shown to have various effects on cells. It modulates γδ T cells to secrete IL-17α, which plays a crucial role in immune responses . It also improves Imiquimod-induced psoriasis-like conditions in mice models . In addition, it has been found to inhibit the uptake of monoamine neurotransmitters such as serotonin, dopamine, noradrenaline, and GABA .

Molecular Mechanism

The molecular mechanism of Hyperforin DCHA involves its interaction with various biomolecules. It activates the transient receptor potential ion channel TRPC6, leading to an increase in intracellular sodium and calcium levels . This action is believed to inhibit the reuptake of monoamine neurotransmitters . Hyperforin DCHA also activates the pregnane X receptor (PXR), which regulates the transcription of CYP3A4, a member of the cytochrome P450 enzyme system .

Dosage Effects in Animal Models

In animal models, Hyperforin DCHA has shown to have dosage-dependent effects. For instance, it has been reported to inhibit carrageenan-induced mouse paw edema formation with an ED50 of 1 mg/kg

Metabolic Pathways

Hyperforin DCHA is involved in various metabolic pathways. It inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . It can also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in prostaglandin biosynthesis .

Transport and Distribution

Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be transported across cell membranes through these channels.

Subcellular Localization

Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be localized in regions of the cell where these channels are present.

准备方法

合成路线和反应条件

Hyperforin DCHA 的制备涉及使用专利 SuperFluids™ CXP 技术从贯叶连翘的花和芽中提取金丝桃素 . 然后通过形成二环己胺盐来纯化和稳定提取的金丝桃素 . 按照专利 PCT WO 99/41220 中描述的方法制备了稳定的 Hyperforin DCHA .

工业生产方法

Hyperforin DCHA 的工业生产涉及大规模提取和纯化过程。 SuperFluids™ CXP 技术的使用使金丝桃素的有效提取成为可能,然后将其转化为其稳定的盐形式,即 Hyperforin DCHA . 这种方法确保了最终产品的纯度和稳定性,使其适合各种研究和治疗应用 .

化学反应分析

反应类型

Hyperforin DCHA 会发生各种化学反应,包括氧化、还原和取代 . 这些反应对于修饰化合物的结构并增强其稳定性和生物活性至关重要。

常用试剂和条件

涉及 Hyperforin DCHA 的反应中常用的试剂包括氧化剂、还原剂以及各种溶剂,如甲醇和乙醇 . 反应条件通常涉及控制温度和 pH 值以确保所需的化学转化 .

形成的主要产物

Hyperforin DCHA 反应形成的主要产物包括具有增强生物活性和稳定性的各种衍生物 . 这些衍生物通常用于进一步的研究,以探索其潜在的治疗应用 .

科学研究应用

相似化合物的比较

与其他类似化合物相比,Hyperforin DCHA 具有独特之处,因为它具有稳定性和增强的生物活性 . 一些类似的化合物包括:

四氢金丝桃素: 金丝桃素的衍生物,具有有效的抗血管生成特性.

八氢金丝桃素: 另一个衍生物,与金丝桃素相比,具有增强的抗血管生成活性.

金丝桃素: 一种与金丝桃素相似的化合物,充当单胺的再摄取抑制剂.

生物活性

Hyperforin, a major component of St. John's Wort, has garnered attention for its diverse biological activities, particularly when formulated as the dicyclohexylammonium salt (Hyp-DCHA). This stable form enhances the compound's therapeutic potential, exhibiting various pharmacological effects including antidepressant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of Hyperforin DCHA, supported by research findings, case studies, and data tables.

Hyperforin DCHA is characterized by improved stability compared to its natural counterpart. The dicyclohexylammonium salt form allows for better handling and storage, making it suitable for in vitro and in vivo studies. Its chemical structure facilitates various interactions with biological targets, enhancing its bioavailability and efficacy.

Hyperforin DCHA operates through multiple mechanisms:

- Reuptake Inhibition : It inhibits the reuptake of monoamines such as serotonin, norepinephrine, and dopamine by activating the transient receptor potential cation channel TRPC6 .

- Protonophore Activity : Hyperforin acts as a protonophore, inducing cytosolic acidification that affects neurotransmitter uptake and ion channel conductance .

- CYP3A Induction : It activates the pregnane X receptor (PXR), which regulates cytochrome P450 enzymes, influencing drug metabolism .

Antidepressant Effects

Hyperforin DCHA has been extensively studied for its antidepressant properties. It demonstrates significant efficacy in enhancing mood and reducing anxiety through its action on neurotransmitter systems. Clinical studies have shown that doses leading to serum levels around 0.45 μmol/L are effective in inducing these effects .

Anticancer Properties

Research indicates that Hyperforin DCHA exhibits cytotoxic effects against various cancer cell lines. It triggers apoptosis in murine (C-26, B16-LU8) and human (HT-1080) tumor cells with varying sensitivity:

| Cell Line | IC50 (μM) | Sensitivity Level |

|---|---|---|

| C-26 | 9 | High |

| B16-LU8 | 3 | High |

| HT-1080 | 27 | Moderate |

Additionally, it inhibits matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Anti-inflammatory Effects

Hyperforin DCHA has shown promising anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as IL-6 in human blood at concentrations above 13 µM. This inhibition suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- In Vitro Stability Study : A study examined the stability of Hyperforin DCHA under cell culture conditions. Results indicated that while it remained stable in fetal calf serum (FCS) containing media, it degraded rapidly in FCS-free conditions, leading to increased cytotoxicity .

- Hepatic CYP3A Induction : In a mouse model, Hyperforin DCHA was found to significantly enhance hepatic CYP3A activity after administration, indicating its role in drug metabolism modulation .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVNMVCMFQAPDM-DNSWOBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677360 | |

| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238074-03-8 | |

| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyperforine dicyclohexylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。